molecular formula C6H4BrClO B077146 4-Bromo-3-chlorophenol CAS No. 13631-21-5

4-Bromo-3-chlorophenol

Cat. No. B077146
Key on ui cas rn: 13631-21-5
M. Wt: 207.45 g/mol
InChI Key: FQEYHIPPYOSPLF-UHFFFAOYSA-N
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Patent
US07449466B2

Procedure details

To a mixture of 4-bromo-3-chlorophenol (2.5 g), potassium carbonate (2.165 g) and N,N-dimethylformamide (26 mL), benzyl chloride (1.8 mL) was added under cooling with ice. Raising the temperature to the ambient level, the system was stirred for 23 hours. The reaction mixture was poured in saturated saline solution and the product was extracted with ethyl acetate. The organic layer was washed with saturated saline solution, and dried over anhydrous magnesium sulfate. Distilling the solvent off, the remaining crude product was purified on silica gel column chromatography (eluent, hexane: ethyl acetate=10:1) to provide 4-benzyloxy-1-bromo-2-chlorobenzene (3.029 g).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.165 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[Cl:9].C(=O)([O-])[O-].[K+].[K+].[CH2:16](Cl)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>CN(C)C=O>[CH2:16]([O:8][C:5]1[CH:6]=[CH:7][C:2]([Br:1])=[C:3]([Cl:9])[CH:4]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)O)Cl
Name
Quantity
2.165 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
26 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
the system was stirred for 23 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
TEMPERATURE
Type
TEMPERATURE
Details
Raising the temperature to the ambient level
ADDITION
Type
ADDITION
Details
The reaction mixture was poured in saturated saline solution
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Distilling the solvent off, the remaining crude product
CUSTOM
Type
CUSTOM
Details
was purified on silica gel column chromatography (eluent, hexane: ethyl acetate=10:1)

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C=C1)Br)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.029 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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